4-(Nitrosomethylidene)-1,4-dihydropyrimidin-2-amine
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Overview
Description
4-[(1E)-(hydroxyimino)methyl]pyrimidin-2-amine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of interest due to its potential pharmacological activities and its role as a building block in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1E)-(hydroxyimino)methyl]pyrimidin-2-amine typically involves the reaction of pyrimidine derivatives with hydroxylamine. One common method includes the condensation of 2-aminopyrimidine with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the hydroxyimino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-[(1E)-(hydroxyimino)methyl]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino group at position 2 can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of N-substituted pyrimidine derivatives.
Scientific Research Applications
4-[(1E)-(hydroxyimino)methyl]pyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Investigated for its pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[(1E)-(hydroxyimino)methyl]pyrimidin-2-amine involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound may interact with nucleic acids, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
Pyrimidine: The parent compound with a simpler structure.
2-Aminopyrimidine: Lacks the hydroxyimino group.
4-Hydroxyiminopyrimidine: Similar structure but without the amino group at position 2.
Uniqueness
4-[(1E)-(hydroxyimino)methyl]pyrimidin-2-amine is unique due to the presence of both the hydroxyimino and amino groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound in synthetic chemistry and pharmacological research.
Properties
Molecular Formula |
C5H6N4O |
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Molecular Weight |
138.13 g/mol |
IUPAC Name |
(NZ)-N-[(2-aminopyrimidin-4-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C5H6N4O/c6-5-7-2-1-4(9-5)3-8-10/h1-3,10H,(H2,6,7,9)/b8-3- |
InChI Key |
YSJYHXRCLPGGOR-BAQGIRSFSA-N |
Isomeric SMILES |
C1=CN=C(N=C1/C=N\O)N |
Canonical SMILES |
C1=CN=C(N=C1C=NO)N |
Origin of Product |
United States |
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